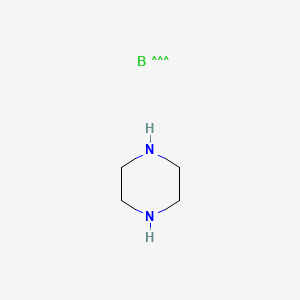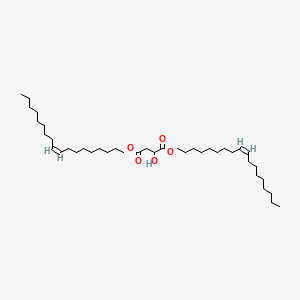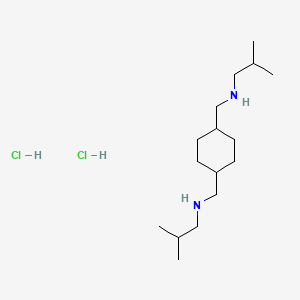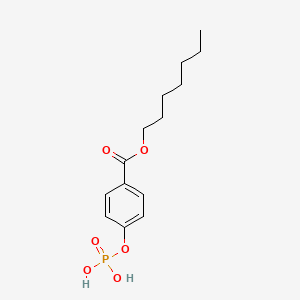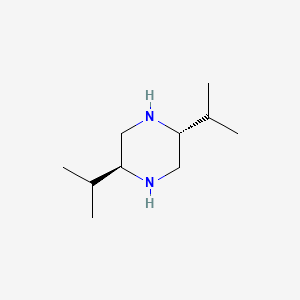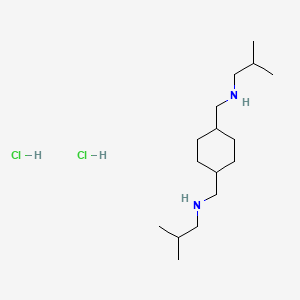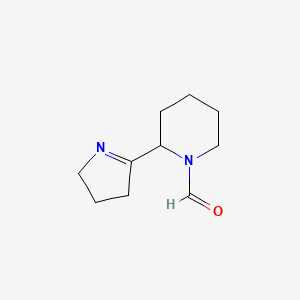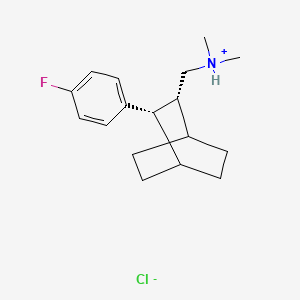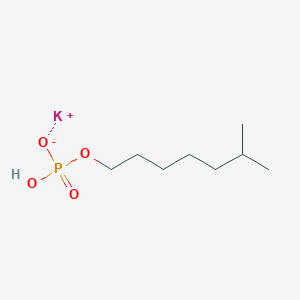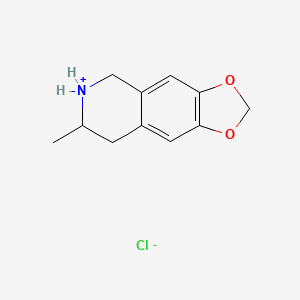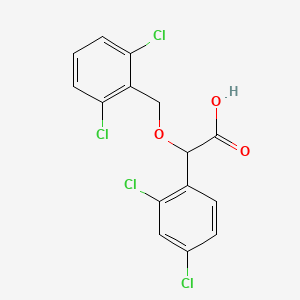
2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid is a synthetic organic compound It is characterized by the presence of dichlorobenzyl and dichlorophenyl groups attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid typically involves the reaction of 2,6-dichlorobenzyl alcohol with 2,4-dichlorophenylacetic acid under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as dichloromethane or ethanol may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its effects on biological systems, including its potential as a drug candidate.
Medicine: Research may focus on its therapeutic properties and potential use in treating diseases.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethanol
- 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)propanoic acid
Uniqueness
Compared to similar compounds, 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid may exhibit unique properties such as higher stability, specific reactivity, or distinct biological activity. These characteristics make it a valuable compound for research and industrial applications.
Properties
CAS No. |
73112-72-8 |
|---|---|
Molecular Formula |
C15H10Cl4O3 |
Molecular Weight |
380.0 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]acetic acid |
InChI |
InChI=1S/C15H10Cl4O3/c16-8-4-5-9(13(19)6-8)14(15(20)21)22-7-10-11(17)2-1-3-12(10)18/h1-6,14H,7H2,(H,20,21) |
InChI Key |
BORROOGPAKGNLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(C2=C(C=C(C=C2)Cl)Cl)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


